1-(Cyclopentyloxy)-2-nitrobenzene
Overview
Description
1-(Cyclopentyloxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the second position and a cyclopentyloxy group at the first position
Preparation Methods
The synthesis of 1-(Cyclopentyloxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclopentyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow nitration processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Cyclopentyloxy)-2-nitrobenzene undergoes various chemical reactions, including:
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Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 1-(Cyclopentyloxy)-2-aminobenzene
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Products: Halogenated derivatives of this compound
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Oxidation
Reagents: Potassium permanganate, Sodium dichromate
Conditions: Acidic or basic medium, elevated temperature
Products: Oxidized derivatives, including carboxylic acids
Scientific Research Applications
1-(Cyclopentyloxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins, nucleic acids, and other biomolecules, leading to potential therapeutic or toxic effects.
Comparison with Similar Compounds
1-(Cyclopentyloxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-(Methoxy)-2-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group. It exhibits different reactivity and applications.
1-(Ethoxy)-2-nitrobenzene: Contains an ethoxy group, leading to variations in physical and chemical properties.
1-(Cyclohexyloxy)-2-nitrobenzene: Features a cyclohexyloxy group, which affects its steric and electronic properties.
Properties
IUPAC Name |
1-cyclopentyloxy-2-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXCQLIFNOHBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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